molecular formula C31H28F3N7O3S2 B607775 GSK2008607 CAS No. 1244644-50-5

GSK2008607

Número de catálogo: B607775
Número CAS: 1244644-50-5
Peso molecular: 667.73
Clave InChI: AEUDFMRQSRTMSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2008607 is a potent and selective inhibitor of the B-RafV600E kinase, a key driver mutation in the MAPK signaling pathway implicated in various cancers. It exhibits anticancer activity against malignancies such as breast cancer, colorectal cancer, melanoma, thyroid cancer, and ovarian cancer . The compound specifically targets the constitutively active B-RafV600E mutant, which promotes uncontrolled cell proliferation and survival. Preclinical studies highlight its role in suppressing tumor growth and metastasis, making it a promising candidate for precision oncology therapies .

Propiedades

Número CAS

1244644-50-5

Fórmula molecular

C31H28F3N7O3S2

Peso molecular

667.73

Nombre IUPAC

2,6-Difluoro-N-[2-fluoro-3-[2-(1-methylethyl)-5-[2-[[6-(4-morpholinyl)-3-pyridinyl]amino]-4-pyrimidinyl]-4-thiazolyl]phenyl]-benzenesulfonamide

InChI

InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38)

Clave InChI

AEUDFMRQSRTMSH-UHFFFAOYSA-N

SMILES

O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(NC5=CC=C(N6CCOCC6)N=C5)=NC=C4)SC(C(C)C)=N3)=C2F)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK2008607

Origen del producto

United States

Comparación Con Compuestos Similares

This compound vs. LXH254

  • Target Specificity : this compound selectively inhibits B-RafV600E, whereas LXH254 broadly targets both BRAF and CRAF with higher potency (IC50 = 0.2 nM for BRAF vs. 0.07 nM for CRAF) .
  • Therapeutic Scope: LXH254 is prioritized for non-small cell lung cancer (NSCLC), while this compound is studied in BRAF-mutant melanomas and ovarian cancers .

This compound vs. Belvarafenib

  • In contrast, this compound’s selectivity for B-RafV600E may reduce toxicity in BRAF-driven cancers.
  • Clinical Progress: Belvarafenib has advanced to Phase II trials for melanoma and NSCLC, while this compound remains in preclinical evaluation .

This compound vs. GSK2334470

  • Pathway Focus : GSK2334470 targets PDK1 in the PI3K/Akt/mTOR pathway, making it more relevant for metabolic diseases and cancers dependent on PI3K signaling. This compound’s focus on MAPK signaling limits direct comparability .

Research Findings and Implications

  • Efficacy: In BRAF-mutant melanoma models, this compound demonstrated tumor regression comparable to Belvarafenib but with fewer compensatory MAPK pathway reactivation events .
  • Resistance Mechanisms : Unlike pan-RAF inhibitors, this compound’s selectivity may delay resistance caused by isoform switching (e.g., CRAF upregulation) .
  • Safety Profile: No significant hepatotoxicity has been reported for this compound, whereas Belvarafenib shows dose-limiting liver enzyme elevations in clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK2008607
Reactant of Route 2
Reactant of Route 2
GSK2008607

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.